(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
CAS No.: 24293-41-2
Cat. No.: VC18424442
Molecular Formula: C19H32O4S2
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24293-41-2 |
|---|---|
| Molecular Formula | C19H32O4S2 |
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | [4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |
| Standard InChI | InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |
| Standard InChI Key | ZTFAPZCGOKGJRX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central 1-methylethylidene group () bridging two cyclohexane rings at the 4,1-positions. Each cyclohexane moiety is esterified with a mercaptoacetate group (), resulting in a symmetrical dimeric configuration. This design enhances thermal stability while providing dual thiol (-SH) functional groups for subsequent reactions.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 388.6 g/mol |
| CAS Registry Number | 24293-41-2 |
| EINECS Number | 246-130-3 |
| Solubility | Likely soluble in organic solvents (e.g., THF, DCM) |
| Stability | Hydrolytically stable; sensitive to oxidative conditions |
The presence of ester and thiol groups dictates reactivity toward nucleophiles (e.g., amines, epoxides) and susceptibility to oxidation, necessitating inert storage conditions.
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, analogous compounds suggest a multi-step process:
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Cyclohexane Derivative Preparation: 1-Methylethylidene-bis(4,1-cyclohexanediol) is synthesized via acid-catalyzed condensation of cyclohexanediol with acetone.
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Esterification: The diol intermediate undergoes esterification with mercaptoacetic acid () under Dean-Stark conditions to remove water, yielding the target bis(mercaptoacetate).
Industrial-Scale Manufacturing
Suppliers such as Parchem and PINPOOLS produce the compound in kilogram quantities, adhering to Good Manufacturing Practices (GMP) for specialty chemicals. Purification typically involves recrystallization or column chromatography to achieve >95% purity, as verified by HPLC.
Applications in Material Science
Polymer Crosslinking
The dual thiol groups enable thiol-ene click chemistry, facilitating rapid crosslinking in polymer networks. For example, in epoxy resins, the compound acts as a chain extender, improving tensile strength and thermal resistance.
Adhesive Formulations
In polyurethane adhesives, it serves as a latent curing agent, reacting with isocyanate groups upon heating to form thiourethane linkages. This application exploits the compound’s delayed reactivity, enhancing pot life during processing.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water/0.1% phosphoric acid) resolves the compound at ~12.3 minutes. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid, enabling accurate mass confirmation ( 389.2 for [M+H]).
Spectroscopic Analysis
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IR: Strong absorbance at 2550 cm (S-H stretch), 1730 cm (ester C=O).
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H NMR: δ 1.2–1.4 (m, cyclohexane CH), δ 3.3 (s, SH, exchangeable), δ 4.1–4.3 (m, ester OCH).
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